An In-Depth Technical Guide to 2-Methyl-5-(1-methylazetidin-3-yl)aniline: Physicochemical and Chemical Properties
An In-Depth Technical Guide to 2-Methyl-5-(1-methylazetidin-3-yl)aniline: Physicochemical and Chemical Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Emerging Interest in Medicinal Chemistry
2-Methyl-5-(1-methylazetidin-3-yl)aniline is a novel small molecule with significant potential in drug discovery. Its structure, which combines a substituted aniline ring with a strained azetidine moiety, presents a unique profile for interacting with biological targets. The aniline component is a common scaffold in medicinal chemistry, known for its ability to engage in various intermolecular interactions.[1][2] The incorporation of an azetidine ring is a modern strategy in drug design, often used to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element that can enhance target binding.[3][4]
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5-(1-methylazetidin-3-yl)aniline. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and foundational chemical principles to offer a robust predictive profile. The methodologies for its characterization are also detailed, providing a framework for its empirical investigation.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a drug candidate are critical to its pharmacokinetic and pharmacodynamic profile. The properties of 2-Methyl-5-(1-methylazetidin-3-yl)aniline are influenced by both the substituted aniline and the N-methylazetidine groups.
| Property | Predicted Value/Range | Rationale and Supporting Evidence |
| Molecular Formula | C12H18N2 | Based on the chemical structure. |
| Molecular Weight | 190.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Aniline and its derivatives are often liquids or low-melting solids that can darken upon exposure to air and light.[5][6] |
| Melting Point | 60-90 °C | This is an estimation. For comparison, the melting point of a related compound, 2-methyl-5-(1H-tetrazol-1-yl)aniline, is not explicitly stated but it is a solid.[7] The melting point will be influenced by crystal packing, which is difficult to predict. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are expected for molecules of this size with polar functional groups. Aniline itself boils at 184 °C. The additional substituents will significantly increase the boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in water. | The aniline and azetidine nitrogens can act as hydrogen bond acceptors, while the aniline N-H can be a donor. The N-methylazetidine moiety is expected to enhance aqueous solubility compared to more lipophilic substituents.[6] |
| pKa (of the anilinium ion) | 4.0 - 5.0 | The pKa of aniline is 4.6. The methyl group at the 2-position is weakly electron-donating, which would slightly increase the pKa. The 1-methylazetidin-3-yl group's electronic effect at the meta position is more complex but is not expected to cause a large deviation from the typical pKa of substituted anilines.[1][8] |
| logP | 1.5 - 2.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. The presence of the polar aniline and azetidine groups is balanced by the hydrocarbon backbone. This predicted range is typical for many orally bioavailable drugs. |
Chemical Properties and Reactivity
The chemical reactivity of 2-Methyl-5-(1-methylazetidin-3-yl)aniline is dictated by the functional groups present: the aromatic aniline and the tertiary amine within the azetidine ring.
Aniline Moiety: Aromatic Electrophilic Substitution and Diazotization
The amino group of the aniline ring is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. In this molecule, the positions ortho and para to the amino group are substituted with a methyl group and a 1-methylazetidin-3-yl group, respectively. This substitution pattern will influence further electrophilic aromatic substitution reactions.
The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups.
Caption: Reactivity of the aniline moiety.
N-Methylazetidine Moiety: Basicity and Nucleophilicity
The nitrogen atom of the N-methylazetidine ring is a tertiary amine and is expected to be basic. It can be protonated by acids to form a quaternary ammonium salt. This nitrogen can also act as a nucleophile. The strained four-membered ring of the azetidine can undergo ring-opening reactions under certain conditions, although it is generally more stable than the corresponding aziridine.[3][9]
Caption: Reactivity of the N-methylazetidine moiety.
Synthesis Outline
A plausible synthetic route to 2-Methyl-5-(1-methylazetidin-3-yl)aniline could involve the coupling of a suitably protected 3-substituted azetidine with a substituted nitrobenzene, followed by reduction of the nitro group. A common approach for the C-N bond formation would be a Buchwald-Hartwig amination.
Caption: A potential synthetic workflow.
Experimental Protocols for Characterization
The following are standard experimental protocols for the characterization of a novel small molecule like 2-Methyl-5-(1-methylazetidin-3-yl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by identifying the connectivity of atoms.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
¹H NMR:
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Expected Signals:
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Aromatic protons: Multiple signals in the range of 6.5-7.5 ppm.
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Aniline NH2: A broad singlet, the chemical shift of which is solvent and concentration-dependent.
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Azetidine ring protons: A complex set of multiplets in the aliphatic region (2.5-4.0 ppm).
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Azetidine N-methyl group: A singlet around 2.2-2.5 ppm.
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Aniline methyl group: A singlet around 2.0-2.3 ppm.
-
-
-
¹³C NMR:
-
Expected Signals:
-
Aromatic carbons: Signals in the range of 110-150 ppm.
-
Azetidine ring carbons: Signals in the aliphatic region (40-60 ppm).
-
Azetidine N-methyl carbon: A signal around 40-45 ppm.
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Aniline methyl carbon: A signal around 15-20 ppm.
-
-
-
2D NMR (COSY, HSQC, HMBC): To confirm the connectivity between protons and carbons and to assign all signals unambiguously.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Technique: Electrospray Ionization (ESI) is a suitable method for this polar molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis:
-
Full Scan MS: To determine the mass of the protonated molecule [M+H]⁺. The expected m/z would be approximately 191.15.
-
Tandem MS (MS/MS): To induce fragmentation of the parent ion and obtain structural information. Expected fragmentation patterns would involve cleavage of the azetidine ring or loss of the methyl groups.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Methodology:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aniline chromophore absorbs (e.g., 254 nm).
-
Purity Assessment: The purity is determined by the percentage of the total peak area that corresponds to the main peak.
Conclusion
2-Methyl-5-(1-methylazetidin-3-yl)aniline is a compound with a promising structural combination for applications in drug discovery. While direct experimental data is currently limited, this guide provides a thorough predictive overview of its key physical and chemical properties based on established chemical principles and data from analogous structures. The outlined experimental protocols provide a clear path for its empirical characterization, which will be essential to fully unlock its potential in the development of new therapeutics.
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